1,3,5-Pentanetrione, 1,5-bis(4-methylphenyl)-
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Overview
Description
1,3,5-Pentanetrione, 1,5-bis(4-methylphenyl)- is a chemical compound with the molecular formula C19H18O3 It is a symmetrical triketone, meaning it contains three ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Pentanetrione, 1,5-bis(4-methylphenyl)- can be synthesized through a condensation reaction between ethyl benzoate and benzoyl acetone . The reaction typically involves the use of a base catalyst, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 1,3,5-Pentanetrione, 1,5-bis(4-methylphenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Pentanetrione, 1,5-bis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,5-Pentanetrione, 1,5-bis(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a ligand to form complexes with transition metals, lanthanides, and actinides.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of heterocyclic compounds and other complex organic molecules.
Mechanism of Action
The mechanism of action of 1,3,5-Pentanetrione, 1,5-bis(4-methylphenyl)- involves its ability to act as a tridentate ligand, forming stable complexes with metal ions . These complexes can interact with various molecular targets and pathways, leading to diverse biological and chemical effects. The compound’s structure allows it to participate in hydrogen bonding and other intermolecular interactions, which contribute to its reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenyl-1,3,5-pentanetrione: A symmetrical triketone with similar chemical properties and applications.
1,5-Bis(4-methylphenyl)-3-pentanone: Another related compound with a similar structure but different reactivity.
Uniqueness
1,3,5-Pentanetrione, 1,5-bis(4-methylphenyl)- is unique due to its specific substitution pattern and the presence of three ketone groups. This structural arrangement allows it to form stable complexes with a wide range of metal ions, making it valuable in coordination chemistry and various industrial applications.
Properties
CAS No. |
36200-40-5 |
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Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1,5-bis(4-methylphenyl)pentane-1,3,5-trione |
InChI |
InChI=1S/C19H18O3/c1-13-3-7-15(8-4-13)18(21)11-17(20)12-19(22)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
OJMKYYJEGAPGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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